1-(2,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole
Description
1-(2,4-Dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by a 2,4-dichlorobenzyl group at the N1 position and an ethylsulfonyl substituent at the C2 position. The benzimidazole core provides a rigid aromatic scaffold, while the dichlorobenzyl and sulfonyl groups enhance lipophilicity and electronic properties, respectively.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-2-ethylsulfonylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2S/c1-2-23(21,22)16-19-14-5-3-4-6-15(14)20(16)10-11-7-8-12(17)9-13(11)18/h3-9H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRJYGLYBRPJNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Substitution Approach
Optimization of Reaction Parameters
Solvent Effects
DMF outperforms solvents like dichloromethane or toluene due to its high polarity and ability to dissolve both organic and inorganic reagents. In comparative studies, DMF increased yields by 15–20% compared to tetrahydrofuran.
Catalytic Enhancements
Phase-transfer catalysts such as polyethylene glycol 600 (PEG-600) significantly improve alkylation efficiency. For example, adding 1.8 g of PEG-600 to the N-alkylation step reduced reaction time from 8 to 4 hours while maintaining yields above 70%.
Temperature Profiling
Controlled heating during the sulfonation step prevents decomposition of the ethylsulfonyl group. Optimal results are achieved with a gradual temperature ramp from 50°C to 115°C over 1 hour.
Analytical Characterization
Spectroscopic Validation
Crystallographic Data
Single-crystal X-ray diffraction of analogous compounds confirms the planar geometry of the benzimidazole ring and the orthogonal orientation of the dichlorobenzyl group.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Stepwise Substitution | 72 | 98.5 | 6 | High reproducibility |
| One-Pot Condensation | 63 | 95.2 | 8 | Reduced purification steps |
Industrial-Scale Considerations
The stepwise approach is favored for large-scale production due to its robustness. Key modifications include:
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding amines.
Scientific Research Applications
Overview
1-(2,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole is a synthetic compound classified under benzimidazoles, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in various fields, particularly in medicinal chemistry due to its antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
This compound has shown significant antimicrobial properties. Studies indicate that compounds with structural similarities exhibit broad-spectrum antibacterial and antifungal activities. For instance, a comparative analysis revealed that benzimidazole derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ampicillin and ciprofloxacin .
Anti-inflammatory Activity
Research has documented the anti-inflammatory effects of benzimidazole derivatives. These compounds can modulate inflammatory pathways, suggesting potential therapeutic applications for conditions characterized by inflammation. The presence of the ethylsulfonyl group enhances these anti-inflammatory properties, making it a candidate for further exploration in inflammatory diseases.
Study on Antimicrobial Efficacy
A study conducted by Birajdar et al. evaluated various benzimidazole derivatives for their antimicrobial activity against different bacterial strains. The findings indicated that compounds similar to this compound exhibited promising antibacterial activity, with MIC values supporting their potential as effective antimicrobial agents .
Structural Activity Relationship (SAR)
A comprehensive review highlighted the significance of structural modifications in enhancing the biological activity of benzimidazole derivatives. The unique combination of the ethylsulfonyl group with the dichlorobenzyl moiety was shown to enhance both antimicrobial and anti-inflammatory properties, making this compound a subject of interest for drug development .
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or metabolic pathways.
Pathways Involved: It may inhibit key enzymes, leading to the disruption of essential biological processes in microorganisms.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-(2,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole, highlighting differences in substituents, synthesis routes, and biological activities:
Key Observations:
Lipophilicity: The 2,4-dichlorobenzyl group increases lipophilicity relative to pyridylmethyl (19) or naphthylmethyl (22) substituents, which may influence membrane permeability and bioavailability .
Synthetic Routes :
- Sulfonyl derivatives (e.g., the target compound) often require oxidation of thioether intermediates (e.g., methylthio to methylsulfonyl using oxone) .
- Dichlorobenzyl-substituted analogs (e.g., 23) are synthesized via direct alkylation of benzimidazole amines with chlorinated benzyl halides .
Biological Activity: Antifungal Activity: Miconazole, a structurally related imidazole derivative, demonstrates broad antifungal activity due to its dichlorophenyl groups and imidazole core . The target compound’s ethylsulfonyl group may confer distinct binding modes compared to miconazole’s ether-linked side chain. Anticancer Potential: Compounds with sulfonamide/sulfonyl groups (e.g., 5-hydrosulfonyl derivatives in ) show BRAF kinase inhibition, suggesting the target compound may similarly target oncogenic pathways .
Research Findings and Comparative Data
Antifungal Activity:
- Miconazole (C18H14Cl4N2O) exhibits MIC values of 0.25–2 µg/mL against Candida spp. due to its dual dichlorophenyl groups .
- Compound 23 (N-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)acetamide) showed moderate antifungal activity (MIC = 8–16 µg/mL), suggesting the acetamide group is less effective than miconazole’s imidazole ring .
Anticancer Activity:
- Sulfonamide-linked benzimidazoles (e.g., 12a–n in ) inhibit V600E BRAF with IC50 values of 0.1–5 µM. The ethylsulfonyl group in the target compound may enhance kinase binding via hydrogen bonding with catalytic lysine residues .
Physicochemical Properties:
- Solubility : The ethylsulfonyl group improves aqueous solubility compared to lipophilic naphthylmethyl (22) or dichlorobenzyl (23) analogs, as seen in related sulfonamide derivatives .
- Stability : Sulfonyl groups resist hydrolysis under physiological conditions, unlike ester or amide functionalities .
Biological Activity
1-(2,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole class, which is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 1-[(2,4-dichlorophenyl)methyl]-2-ethylsulfonylbenzimidazole
- Molecular Formula : CHClNOS
- Molecular Weight : 369.3 g/mol
- CAS Number : 886903-07-7
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within microbial cells. It is believed to inhibit key enzymes involved in microbial growth and metabolic pathways, leading to the disruption of essential biological processes.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A comparative analysis of various benzimidazole compounds has shown that those with structural similarities to this compound possess broad-spectrum antibacterial and antifungal activities.
Anti-inflammatory Activity
Benzimidazoles are also noted for their anti-inflammatory effects. Studies have demonstrated that certain derivatives can modulate inflammatory pathways, suggesting potential therapeutic applications in conditions characterized by inflammation.
Study on Antimicrobial Efficacy
A study conducted by Birajdar et al. evaluated several benzimidazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited promising antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ampicillin and ciprofloxacin .
Structural Activity Relationship (SAR)
A comprehensive review highlighted the significance of structural modifications in enhancing the biological activity of benzimidazole derivatives. The presence of the ethylsulfonyl group in conjunction with the dichlorobenzyl moiety was shown to enhance both antimicrobial and anti-inflammatory properties .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(2,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution, sulfonation, and purification via column chromatography. For example, intermediates like 1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine are synthesized by reacting 1H-benzo[d]imidazole derivatives with halogenated benzyl halides in the presence of a base (e.g., KOH) under reflux conditions. Subsequent sulfonation with ethylsulfonyl chloride requires controlled stoichiometry and inert atmospheres to avoid side reactions. Purification via flash chromatography or recrystallization ensures >95% purity .
- Key Factors : Reaction temperature, solvent polarity (e.g., ethanol vs. DMF), and catalyst choice (e.g., oxone for oxidation) significantly impact yield. Excess reagents may lead to byproducts like over-sulfonated derivatives.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Spectroscopy :
- 1H/13C NMR : Assigns protons and carbons in the benzimidazole core, dichlorobenzyl, and ethylsulfonyl groups. For example, aromatic protons appear at δ 7.2–8.1 ppm, while ethylsulfonyl methylene protons resonate at δ 3.5–4.0 ppm .
- LCMS/HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 399.2) and detects impurities .
Q. How is the compound screened for preliminary biological activity, and what model systems are appropriate?
- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to controls like ciprofloxacin .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations. Structural analogs show IC50 values ranging from 5–50 μM .
Advanced Research Questions
Q. How does the substitution pattern (e.g., dichlorobenzyl, ethylsulfonyl) influence the compound’s biological activity, and what SAR insights can be drawn?
- SAR Insights :
- Dichlorobenzyl Group : Enhances lipophilicity (logP ~3.5), improving membrane permeability. Chlorine at the 2,4-positions increases steric hindrance, potentially reducing off-target binding .
- Ethylsulfonyl Group : Introduces electron-withdrawing effects, stabilizing interactions with enzymatic active sites (e.g., fungal CYP51). Derivatives lacking this group show 10-fold lower antifungal activity .
- Data Table :
| Derivative | Substituents | MIC (μg/mL) S. aureus | IC50 (μM) HeLa |
|---|---|---|---|
| Target | 2,4-Cl, SO2Et | 8.2 | 12.3 |
| Analog A | 4-Cl, SO2Me | 16.5 | 25.7 |
| Analog B | 2-Cl, H | >64 | >50 |
| Source: Adapted from |
Q. What strategies can address contradictory data in antimicrobial vs. anticancer efficacy across different studies?
- Hypothesis Testing :
- Strain-Specific Activity : Variations in microbial efflux pumps (e.g., S. aureus NorA vs. E. coli AcrAB-TolC) may explain divergent MIC values .
- Cellular Uptake : Cancer cells with overexpressed transporters (e.g., P-gp) may efflux the compound, reducing efficacy. Use inhibitors like verapamil in assays to validate .
- Methodological Adjustments : Standardize assay conditions (e.g., pH, serum content) and include positive controls (e.g., doxorubicin for anticancer assays).
Q. What in silico approaches (e.g., molecular docking) predict binding modes with biological targets, and how do they compare with experimental data?
- Computational Workflow :
Target Selection : Fungal lanosterol 14α-demethylase (CYP51) for antifungal activity; BRAF kinase for anticancer activity.
Docking Software : AutoDock Vina or Schrödinger Glide. The ethylsulfonyl group forms hydrogen bonds with CYP51’s heme iron (ΔG = -9.2 kcal/mol) .
MD Simulations : Confirm stability of ligand-protein complexes over 100 ns trajectories.
- Validation : Compare docking scores with experimental IC50 values. Discrepancies may arise from solvation effects or protein flexibility.
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
